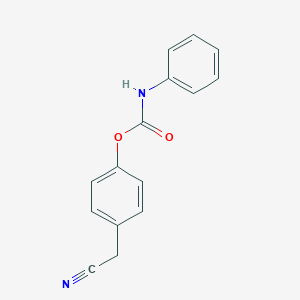

4-(氰甲基)苯基 N-苯基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction of phenols with isocyanates or chloroformates. For example, substituted phenyl N-(2-hydroxybenzyl)carbamates can be synthesized from 2-(aminomethyl)phenols and phenyl chloroformates, showing the versatility and reactivity of phenyl carbamate structures in forming complex molecules (Mindl et al., 2000).

Molecular Structure Analysis

The crystal structure of related compounds reveals intricate details about their molecular conformation. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives exhibit diverse structures stabilized by intramolecular hydrogen bonds, showcasing the structural diversity attainable with carbamate chemistry (Özer et al., 2009).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including cyclization and decarboxylation, leading to the synthesis of cyclic carbamates and other complex structures. The photoredox decarboxylation reaction of N-cyano(α-bromo-α-phenyl)methylanilines, for example, demonstrates the reactivity of carbamate derivatives under solar irradiation, forming four-membered cyclic carbamates (Kaur & Singh, 2014).

Physical Properties Analysis

The physical properties of carbamate derivatives, including their crystal and molecular structures, are crucial for understanding their potential applications. The detailed analysis of molecular and crystal structures, such as that of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, highlights the impact of conformation and hydrogen bonding on their stability and reactivity (Kutulya et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate and its derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their functionality. The study of the thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate), for instance, provides insight into the stability and reactivity of carbamate groups under heat, revealing potential pathways for the synthesis of isocyanates and other related compounds (Lewandowski & Milchert, 2005).

科学研究应用

合成中的保护基团

4-(氰甲基)苯基 N-苯基氨基甲酸酯可用作化学合成中酚、伯胺、仲胺和氨基甲酸酯的保护基团。这种保护基团特别有用,因为它稳定且在特定条件下易于去除,尤其是在存在氢解敏感基团(如 O-和 N-苄基)时 (Benarab 等,1993)。

色谱中的手性识别

苯基氨基甲酸酯,包括 4-(氰甲基)苯基 N-苯基氨基甲酸酯等衍生物,表现出显着的手性识别能力。它们被用作高效液相色谱 (HPLC) 中的手性固定相,用于外消旋化合物的旋光分离。这些化合物在手性识别中的有效性受苯环上特定位置取代基的诱导效应影响 (Okamoto 等,1986)。

药物中的氨基甲酸酯基团合成

氨基甲酸酯基团是许多已批准药物和前药中的关键结构基序,在药物化学和农化工业中使用越来越多。4-(氰甲基)苯基 N-苯基氨基甲酸酯等化合物可用于合成这些氨基甲酸酯,提供高效且多样的化学方法 (Vala 等,2021)。

与人血清白蛋白的结合研究

4-(氰甲基)苯基 N-苯基氨基甲酸酯等化合物的衍生物与人血清白蛋白 (HSA) 的结合特性备受关注。此类研究有助于了解药物的药代动力学机制,以及探索与药物递送和功效相关的相互作用 (Karthikeyan 等,2016)。

通过异氰酸酯中间体进行氨解

对苯基 N-苯基氨基甲酸酯的氨解研究,涉及 4-(氰甲基)苯基 N-苯基氨基甲酸酯等化合物,揭示了在有机合成和药物开发中可能至关重要的反应机理。这项研究有助于理解取代苯基 N-苯基氨基甲酸酯在化学反应中的反应性 (Ilieva 等,2013)。

属性

IUPAC Name |

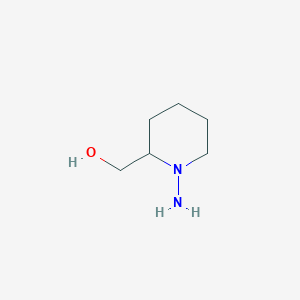

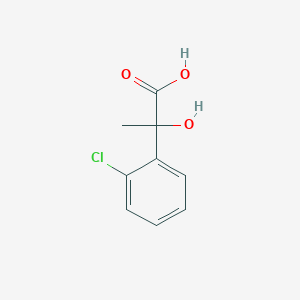

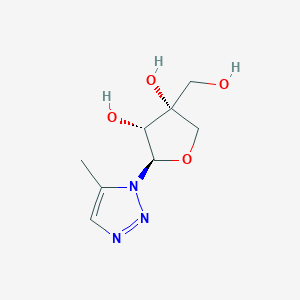

[4-(cyanomethyl)phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-10-12-6-8-14(9-7-12)19-15(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZOYFZCTNZOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379154 |

Source

|

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

CAS RN |

175135-37-2 |

Source

|

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)